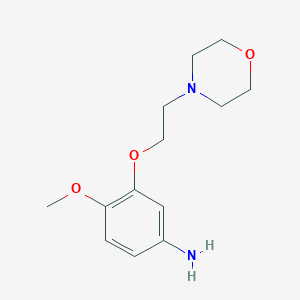
4-Methoxy-3-(2-morpholinoethoxy)benzenamine
概要
説明
4-Methoxy-3-(2-morpholinoethoxy)benzenamine is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is characterized by the presence of a methoxy group, a morpholine ring, and an aniline moiety, making it a versatile compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzenamine typically involves the reaction of 4-methoxyaniline with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity .
化学反応の分析
Types of Reactions
4-Methoxy-3-(2-morpholinoethoxy)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
4-Methoxy-3-(2-morpholinoethoxy)benzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-3-(2-morpholinoethoxy)benzenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the ethoxy group.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains an aldehyde group instead of an aniline moiety
Uniqueness
The presence of both methoxy and morpholine groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields .
特性
CAS番号 |
170229-80-8 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
4-methoxy-3-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C13H20N2O3/c1-16-12-3-2-11(14)10-13(12)18-9-6-15-4-7-17-8-5-15/h2-3,10H,4-9,14H2,1H3 |
InChIキー |
BAQGLBFRBSZEOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N)OCCN2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














